
2,7-Dibromophénanthrène
Vue d'ensemble
Description
2,7-Dibromophenanthrene is a polycyclic aromatic hydrocarbon that has been the subject of various studies due to its potential as a precursor for the synthesis of complex organic molecules, including conjugated polymers and organic photocatalysts. The presence of bromine atoms at the 2,7-positions on the phenanthrene core allows for further functionalization through various chemical reactions .
Synthesis Analysis
The synthesis of derivatives of 2,7-dibromophenanthrene has been achieved through different methods. One approach involves a one-pot reaction to obtain 9,10-bis(4-hexyloxyphenyl)-2,7-diiodophenanthrene, which serves as a precursor for poly(phenanthrene) and poly(phenanthrylene-vinylene) . Another study describes the self-assembly of 7,10-dibromo-2,3-dicyanopyrazinophenanthrene aggregates, which act as organophotocatalysts . Additionally, the synthesis of 2,7-diazaphenanthrene derivatives has been reported, highlighting the versatility of the phenanthrene scaffold .
Molecular Structure Analysis
The molecular structure of 2,7-dibromophenanthrene derivatives can exhibit significant distortion from planarity due to intramolecular overcrowding, as observed in the crystal structure of 2,7-dibromo-4,5-bis-(2-pyridyl)phenanthrene-3,6-diol . This distortion can influence the physical and chemical properties of the molecules and their interactions in the solid state.
Chemical Reactions Analysis
Chemical reactions involving 2,7-dibromophenanthrene derivatives are diverse and include the formation of Caryl–Oacyl bonds under visible-light-induced conditions , cascade reactions to synthesize functionalized 9-amino-10-arylphenanthrenes , and the Pictet-Spengler reaction to transform products into phenanthroindolizidine and phenanthroquinolizidine alkaloids .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,7-dibromophenanthrene derivatives are influenced by their molecular structure and the substituents attached to the phenanthrene core. For instance, the crystal packing of a coordination polymer incorporating phenanthrene molecules is dominated by stacking interactions between aromatic moieties . The electronic properties of these derivatives are also of interest for their potential use in materials science, particularly in the context of conjugated polymers and photocatalysis .
Applications De Recherche Scientifique
Synthèse Chimique
Le 2,7-Dibromophénanthrène est utilisé en synthèse chimique . Les groupes fonctionnels bromo en positions 2,7 donnent lieu à de nouvelles réactions de formation C-C pour étendre la conjugaison à sa structure de base .
Intermédiaire pour les Molécules Semiconductrices
Ce composé sert d'intermédiaire très utile pour la synthèse de petites molécules semiconductrices . Il joue un rôle crucial dans le développement de matériaux pour les dispositifs électroniques.
Intermédiaire pour les Oligomères
Le this compound est également utilisé comme intermédiaire pour la synthèse d'oligomères . Ces oligomères peuvent être utilisés dans diverses applications, notamment les transistors organiques à effet de champ (OFET), les diodes électroluminescentes organiques (OLED) et les photovoltaïques organiques (OPV).
Intermédiaire pour les Polymères
En plus des petites molécules et des oligomères, le this compound est utilisé dans la synthèse de polymères . Ces polymères peuvent être utilisés dans une variété d'applications, notamment les dispositifs électroniques.
Transistors organiques à effet de champ (OFET)
Les petites molécules semiconductrices, les oligomères et les polymères synthétisés à l'aide de this compound peuvent être utilisés dans la fabrication d'OFET . Les OFET sont utilisés dans une variété de dispositifs électroniques, notamment les écrans flexibles et les capteurs.
Diodes électroluminescentes organiques (OLED)
Le this compound est utilisé dans la synthèse de matériaux pour les OLED . Les OLED sont utilisées dans une variété d'applications, notamment la technologie d'affichage et l'éclairage.
Photovoltaïques organiques (OPV)
Les matériaux synthétisés à l'aide de this compound peuvent être utilisés dans les OPV . Les OPV sont un type de cellule solaire qui utilise des matériaux organiques pour convertir la lumière en électricité.
Synthèse de Quinoxalines
La dicétone dans le this compound peut former des quinoxalines par condensation avec des diamines . Les quinoxalines ont diverses applications en chimie médicinale et en science des matériaux.
Safety and Hazards
When handling 2,7-Dibromophenanthrene, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool and well-ventilated place .
Mécanisme D'action
Target of Action
2,7-Dibromophenanthrene is primarily used as an intermediate in the synthesis of semiconducting small molecules, oligomers, and polymers . Its primary targets are the molecular structures of these materials, where it contributes to the formation of extended conjugation and quinoxalines .
Mode of Action
The bromo-function groups at the 2,7-positions of 2,7-Dibromophenanthrene give rise to further C-C formation reactions to extend conjugation to its core structure . Additionally, its diketone can form quinoxalines via condensation with diamines . This interaction with its targets results in changes to the molecular structure of the resulting compounds, influencing their semiconducting properties .
Result of Action
The result of 2,7-Dibromophenanthrene’s action is the formation of semiconducting small molecules, oligomers, and polymers with specific electronic properties . For instance, it has been used in the development of pure organic-based phosphorescent light-emitting diodes .
Propriétés
IUPAC Name |
2,7-dibromophenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2/c15-11-3-5-13-9(7-11)1-2-10-8-12(16)4-6-14(10)13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDWMVTZPZDKPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C=CC(=C3)Br)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457765 | |
| Record name | 2,7-dibromophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62325-30-8 | |
| Record name | 2,7-dibromophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 2,7-Dibromophenanthrene?
A1: 2,7-Dibromophenanthrene has the molecular formula C14H8Br2 and a molecular weight of 336.04 g/mol. While the abstract does not provide specific spectroscopic data, we can expect characteristic signals in techniques like 1H and 13C NMR, IR spectroscopy, and mass spectrometry.
Q2: Can you describe the historical context and milestones in the research of 2,7-Dibromophenanthrene?
A2: The provided research paper, "Conversion of 2,7-Dibromofluorene to 2,7-Dibromophenanthrene" [], directly points to a key historical milestone. This paper likely details a synthetic method for producing 2,7-Dibromophenanthrene from 2,7-Dibromofluorene. Further research is needed to uncover the full historical context and other potential milestones related to this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


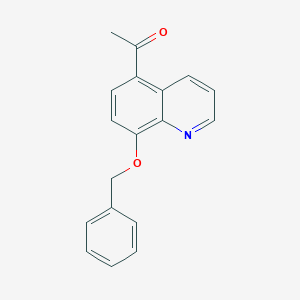
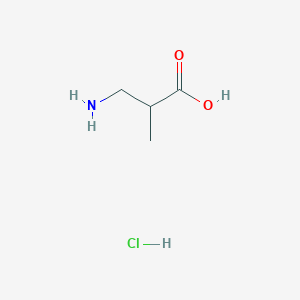


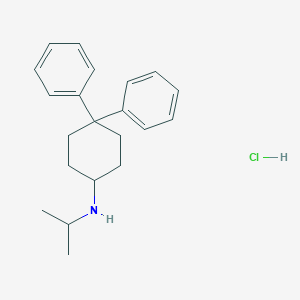
![(alphaR)-4-Methoxy-alpha-methyl-N-[(1R)-1-phenylethyl]benzeneethanamine Hydrochloride](/img/structure/B122374.png)

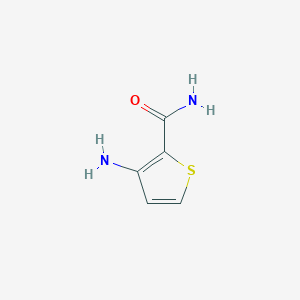

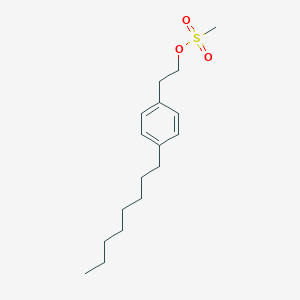
![Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B122403.png)

![2-[4-(trifluoromethylsulfonyloxy)phenyl]ethyl Acetate](/img/structure/B122405.png)
